molecular formula C13H11F2N3 B14166349 2,6-difluoro-N-methyl-4-phenyldiazenylaniline CAS No. 3743-99-5

2,6-difluoro-N-methyl-4-phenyldiazenylaniline

Cat. No.: B14166349
CAS No.: 3743-99-5
M. Wt: 247.24 g/mol
InChI Key: VZGZLQJLFUOMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-methyl-4-phenyldiazenylaniline is an organic compound characterized by the presence of two fluorine atoms, a methyl group, and a phenyldiazenyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-methyl-4-phenyldiazenylaniline typically involves the diazotization of 2,6-difluoroaniline followed by coupling with N-methylaniline. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for the diazotization step, followed by the addition of N-methylaniline in the presence of a base such as sodium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-methyl-4-phenyldiazenylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Difluoro-N-methyl-4-phenyldiazenylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-methyl-4-phenyldiazenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. For example, its photoactive properties can be harnessed to control molecular switches in response to light .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoroaniline: Lacks the phenyldiazenyl and N-methyl groups.

    N-Methylaniline: Lacks the difluoro and phenyldiazenyl groups.

    4-Phenyldiazenylaniline: Lacks the difluoro and N-methyl groups.

Uniqueness

2,6-Difluoro-N-methyl-4-phenyldiazenylaniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine atoms and the phenyldiazenyl group enhances its potential for use in photoactive materials and as a versatile intermediate in organic synthesis.

Properties

CAS No.

3743-99-5

Molecular Formula

C13H11F2N3

Molecular Weight

247.24 g/mol

IUPAC Name

2,6-difluoro-N-methyl-4-phenyldiazenylaniline

InChI

InChI=1S/C13H11F2N3/c1-16-13-11(14)7-10(8-12(13)15)18-17-9-5-3-2-4-6-9/h2-8,16H,1H3

InChI Key

VZGZLQJLFUOMCL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1F)N=NC2=CC=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.